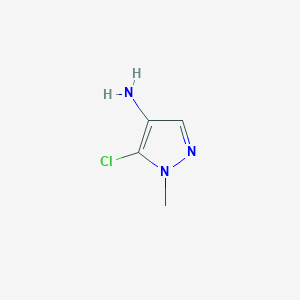
5-氯-1-甲基-1H-吡唑-4-胺
描述
5-chloro-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including 5-chloro-1-methyl-1H-pyrazol-4-amine, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of 5-chloro-1-methyl-1H-pyrazol-4-amine consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The compound is characterized by the presence of a chlorine atom and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including 5-chloro-1-methyl-1H-pyrazol-4-amine, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions to form new compounds . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .科学研究应用
杂环化合物合成
5-氯-1-甲基-1H-吡唑-4-胺在杂环化合物的合成中作为重要的组成部分,而杂环化合物在制药、染料和农用化学品等各个领域至关重要。它被用于反应中以生成各种杂环化合物,如吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃。这些杂环结构是开发具有潜在生物和工业应用的新化合物的基础 (Gomaa & Ali, 2020).
抗癌研究
与 5-氯-1-甲基-1H-吡唑-4-胺密切相关的吡唑啉衍生物的研究表明其具有重要的生物效应,特别是在抗癌活性方面。这些衍生物已被合成并研究其作为新型抗癌剂的潜力。吡唑啉基化合物的多功能性和生物活性突出了 5-氯-1-甲基-1H-吡唑-4-胺在药物化学和药物开发中的重要性 (Ray et al., 2022).
治疗应用
吡唑啉化合物(包括衍生自 5-氯-1-甲基-1H-吡唑-4-胺的化合物)的治疗潜力涵盖广泛。这些化合物表现出抗菌、抗炎、镇痛、抗抑郁和抗癌等特性。它们广泛的药理作用突出了 5-氯-1-甲基-1H-吡唑-4-胺在合成治疗活性分子中的相关性 (Shaaban, Mayhoub, & Farag, 2012).
合成化学创新
该化合物在六取代吡唑啉和相关环丙烷的开发中的作用展示了其在合成有机化学中的多功能性。这些进展有助于创造具有潜在应用于各个科学和工业领域的结构独特的化合物 (Baumstark, Vásquez, & Mctush-Camp, 2013).
药物发现与开发
与 5-氯-1-甲基-1H-吡唑-4-胺密切相关的吡唑并[1,5-a]嘧啶骨架已被确定为药物发现中的特权结构。它已被用作构建模块来开发具有广泛药用特性的类药物候选物,进一步强调了该化合物在药物研究中的价值 (Cherukupalli et al., 2017).
作用机制
Target of Action
5-Chloro-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 5-chloro-1-methyl-1H-pyrazol-4-amine may have a similar mode of action.
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to its antileishmanial and antimalarial activities.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has some solubility in chloroform and dichloromethane . It also has some solubility in alcohol and dimethyl sulfoxide, which are polar solvents . These properties may affect the compound’s bioavailability.
Result of Action
The result of the action of 5-chloro-1-methyl-1H-pyrazol-4-amine is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial activities . In particular, certain compounds showed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate .
生化分析
Biochemical Properties
5-chloro-1-methyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of derivatives with potential anticonvulsant properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
The effects of 5-chloro-1-methyl-1H-pyrazol-4-amine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial and antiviral activities, which suggests its potential impact on cellular defense mechanisms . Additionally, its interaction with specific enzymes can lead to alterations in metabolic pathways, affecting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 5-chloro-1-methyl-1H-pyrazol-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding interactions with enzymes involved in metabolic pathways can result in changes in gene expression and subsequent cellular responses . These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1-methyl-1H-pyrazol-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can vary depending on environmental conditions such as temperature and pH . Long-term exposure to 5-chloro-1-methyl-1H-pyrazol-4-amine in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 5-chloro-1-methyl-1H-pyrazol-4-amine in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or antiviral activity. At higher doses, it may cause toxic or adverse effects. For example, studies have indicated that high doses of pyrazole derivatives can lead to hepatotoxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
5-chloro-1-methyl-1H-pyrazol-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-chloro-1-methyl-1H-pyrazol-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the presence of specific transporters can facilitate the uptake and distribution of the compound within target tissues, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-chloro-1-methyl-1H-pyrazol-4-amine is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria or nucleus can influence the compound’s impact on cellular metabolism and gene expression, respectively.
属性
IUPAC Name |
5-chloro-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGWNOSKFDRZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)
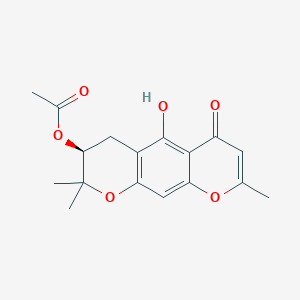
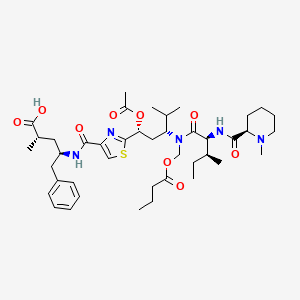
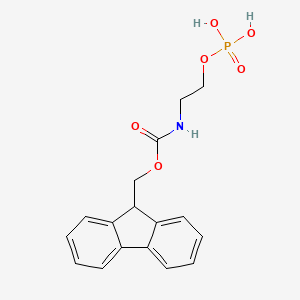
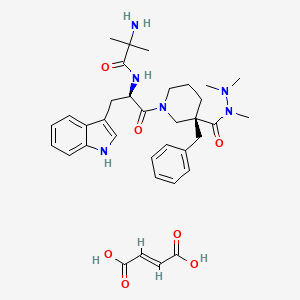
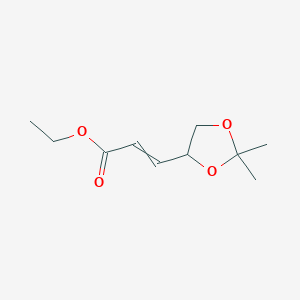
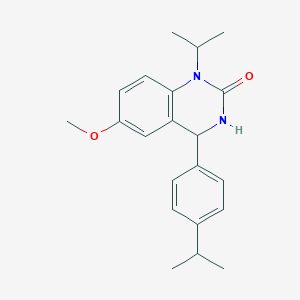
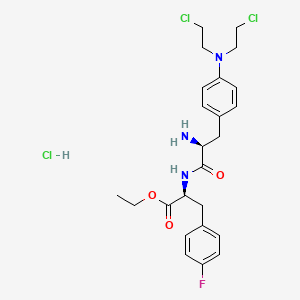
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
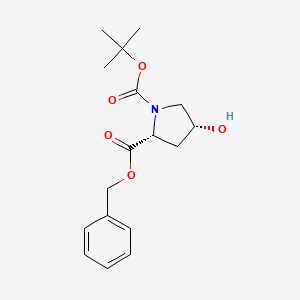
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
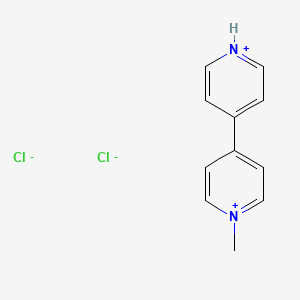
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
